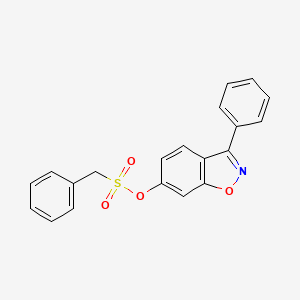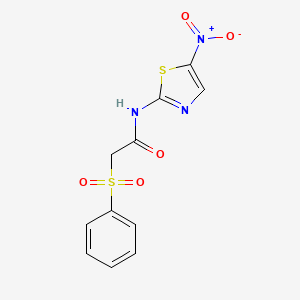![molecular formula C16H17F3N6O2 B11012382 2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11012382.png)
2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group and a triazolo-pyrazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves multiple steps. One common method includes the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various isocyanates in the presence of triethylamine . This reaction typically occurs under mild conditions and yields the target compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and efficient reaction conditions. For example, the synthesis of related compounds involves steps such as the addition of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine, and subsequent reactions with trifluoroacetic anhydride and methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups
Propiedades
Fórmula molecular |
C16H17F3N6O2 |
|---|---|
Peso molecular |
382.34 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C16H17F3N6O2/c17-16(18,19)15-21-20-12-8-23(5-6-24(12)15)14(27)9-25-13(26)7-10-3-1-2-4-11(10)22-25/h7H,1-6,8-9H2 |
Clave InChI |
KEUHPCGZMBGKFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-methionine](/img/structure/B11012305.png)
![N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11012309.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11012324.png)



![[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl][2-(isobutylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B11012348.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11012365.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(pyridin-4-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11012367.png)
![dimethyl N-{[2-(5-chloro-1H-indol-3-yl)ethyl]carbamoyl}-L-glutamate](/img/structure/B11012378.png)
![4-butyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11012380.png)
![6-(3,4-dimethoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B11012387.png)
